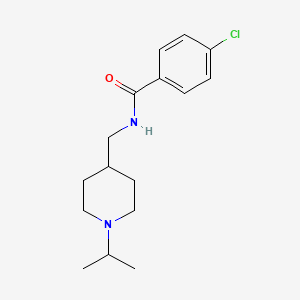

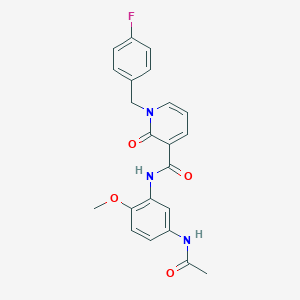

4-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amines with carboxylic acids in the presence of a catalyst . In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by UV-Vis, NMR, FT-IR spectral analysis . The crystal structure of a similar compound, 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}-benzamide hydrate (CPMBH), was determined by single crystal X-ray diffraction (XRD) study . The crystal is crystallized in the monoclinic system with space group P21/n .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the reaction of amines with carboxylic acids in the presence of a catalyst . In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Scientific Research Applications

Anti-Acetylcholinesterase Activity The synthesis and evaluation of piperidine derivatives, including compounds structurally related to 4-chloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide, have demonstrated significant anti-acetylcholinesterase (anti-AChE) activity. This activity is crucial for potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease. A study highlighted the synthesis of a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, finding that substituting the benzamide with bulky moieties significantly increased anti-AChE activity. The introduction of alkyl or phenyl groups at the nitrogen atom of benzamide dramatically enhanced this activity, indicating the structure-activity relationship critical for designing potent anti-AChE agents (Sugimoto et al., 1990).

Crystal Structural Analysis Research on the crystal structures of isomeric imides, including compounds similar to this compound, has provided insights into weak interactions in solid-state chemistry. A study presented the crystal structures of various N-(benzoyl)-N-(2-pyridyl)benzamides and their analogs, revealing the influence of halogen bonding and weak hydrogen bonding in their crystal packing. This research contributes to the understanding of molecular interactions and the design of materials with tailored properties (Mocilac et al., 2018).

Photocatalytic Degradation Studies The photocatalytic degradation of organic compounds using catalysts related to this compound has been investigated for environmental applications. One study focused on the degradation of propyzamide, a pesticide, using titanium dioxide-loaded adsorbents. This research highlights the potential of such compounds in enhancing the efficiency of photocatalytic processes for water treatment and pollution control (Torimoto et al., 1996).

Mechanism of Action

Target of Action

It’s worth noting that piperidine derivatives, which this compound is a part of, have been found to have a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and alkaloids .

Mode of Action

Piperidine derivatives have been reported to show various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Biochemical Pathways

It’s known that piperidine derivatives can interact with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The synthesis of this compound has been reported, which could potentially influence its bioavailability .

Result of Action

It’s known that piperidine derivatives can have various biological effects due to their diverse biological activities .

Action Environment

The synthesis of this compound has been reported, which could potentially be influenced by environmental factors .

properties

IUPAC Name |

4-chloro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O/c1-12(2)19-9-7-13(8-10-19)11-18-16(20)14-3-5-15(17)6-4-14/h3-6,12-13H,7-11H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWDHLYZERHJDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzamide](/img/structure/B2763824.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2763834.png)

![6-[4-(3-nitrobenzoyl)piperazin-1-yl]-N-phenylpyridazin-3-amine](/img/structure/B2763838.png)

![2-[(Z)-N-anilino-C-methylcarbonimidoyl]benzoic acid](/img/structure/B2763839.png)

![Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2763841.png)

![3-[(4-Chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B2763846.png)